N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thiadiazole ring with an isochromene moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or isochromene moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiadiazole or isochromene derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit protein kinases, leading to the disruption of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its combined thiadiazole and isochromene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N3O3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3S/c1-3-12-17-18-15(22-12)16-13(19)11-7-9-5-4-8(2)6-10(9)14(20)21-11/h4-6,11H,3,7H2,1-2H3,(H,16,18,19) |
InChI Key |
AYHZHOVAIQJGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC3=C(C=C(C=C3)C)C(=O)O2 |
Origin of Product |
United States |
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